6-[(Diphenylmethylidene)amino]hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Diphenylmethylidene)amino]hexan-1-OL is an organic compound with the molecular formula C19H23NO. It is characterized by the presence of a diphenylmethylidene group attached to an aminohexanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Diphenylmethylidene)amino]hexan-1-OL typically involves the reaction of 6-amino-1-hexanol with benzophenone. The reaction is carried out under anhydrous conditions, often using a solvent such as toluene or ethanol. The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-[(Diphenylmethylidene)amino]hexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-[(Diphenylmethylidene)amino]hexan-1-one.
Reduction: Formation of 6-[(Diphenylmethyl)amino]hexan-1-OL.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-[(Diphenylmethylidene)amino]hexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(Diphenylmethylidene)amino]hexan-1-OL involves its interaction with specific molecular targets. The diphenylmethylidene group can engage in π-π interactions with aromatic residues in proteins, while the aminohexanol backbone can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-hexanol: Lacks the diphenylmethylidene group, making it less hydrophobic and less capable of π-π interactions.
Benzophenone: Contains the diphenylmethylidene group but lacks the aminohexanol backbone, limiting its biological interactions.
6-Dimethylamino-1-hexanol: Similar backbone but with a dimethylamino group instead of diphenylmethylidene, altering its chemical properties
Uniqueness
6-[(Diphenylmethylidene)amino]hexan-1-OL is unique due to its combination of a hydrophobic diphenylmethylidene group and a hydrophilic aminohexanol backbone. This dual functionality allows it to interact with a wide range of biological targets and makes it a versatile compound in both chemical synthesis and biological research .
Properties
CAS No. |
189108-86-9 |
---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
6-(benzhydrylideneamino)hexan-1-ol |
InChI |
InChI=1S/C19H23NO/c21-16-10-2-1-9-15-20-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,21H,1-2,9-10,15-16H2 |
InChI Key |
CZZOZBQIMLNIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCCCCCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.